GDC-0575 is a potent and selective small-molecule inhibitor of checkpoint kinase 1 (CHK1) developed by Genentech. [] CHK1 plays a crucial role in the DNA damage response pathway, acting as a critical regulator of cell cycle checkpoints. [, ] By inhibiting CHK1, GDC-0575 disrupts the DNA damage response, leading to cell cycle progression despite DNA damage, ultimately resulting in cell death. [, ] GDC-0575 is primarily utilized in preclinical research to investigate its potential as an anticancer agent and to elucidate the role of CHK1 in various cellular processes. [, , , , , , , , , , ]
In addition to its synthesis, a significant chemical reaction involving GDC-0575 has been described. [] Studies in rats identified two major metabolites: M12 (-71 Da) and M17 (+288 Da). [] M12 is formed through a cytochrome P450 (CYP) 2D2-mediated cyclization reaction, while M17 results from the heterodimerization of GDC-0575 with its parent compound. [] The proposed mechanism for M12 formation involves:
This pathway also generates a reactive intermediate capable of dimerizing with GDC-0575 to form M17. [] Trapping experiments using glutathione (GSH) confirmed the formation of a GSH conjugate on the pyrrole ring, supporting the proposed mechanism involving a reactive metabolite. []
GDC-0575 exerts its effects by selectively inhibiting CHK1, a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway. [, , , , , , ]
Furthermore, GDC-0575 demonstrated a synergistic effect when combined with gemcitabine, a chemotherapy drug, in preclinical models of various cancers, including soft-tissue sarcomas and ovarian cancer. [, , ] This synergy likely arises from GDC-0575's ability to enhance gemcitabine-induced DNA damage and override the protective cell cycle checkpoints, leading to increased cancer cell death. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7